3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene
Description
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene is an organochlorine compound featuring a substituted phenyl group (5-chloro-2-methoxy) attached to a 2-methyl-1-propenyl chain.
Molecular Formula: C₁₁H₁₁ClO
Molecular Weight: 194.66 g/mol
Key Features:
- Aromatic ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups.
- Propenyl chain with a methyl substituent, enhancing steric bulk.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFLIDGYVUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with methylmagnesium bromide, followed by dehydration to form the desired propene derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-chloro-2-methoxyphenyl)-2-methylpropanal or 3-(5-chloro-2-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(5-chloro-2-methoxyphenyl)-2-methylpropane.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene, enabling comparative analysis of substituent effects and applications:
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Aromatic Substitution Patterns
- Electron-Withdrawing vs. Donating Groups : The target compound’s 5-Cl and 2-OCH₃ substituents create a polarized aromatic ring, contrasting with 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (), where the thiophene ring’s sulfur atom enhances π-conjugation .
- Hydroxyl vs.
Propenyl Chain Modifications
- Thiophene Hybrids : 3-(5-Methyl-2-thienyl)-1-propene () replaces the phenyl ring with a thiophene, altering electronic properties for applications in conductive materials .
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated aromatic ring, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity and specificity, potentially modulating biochemical pathways involved in inflammation and cancer progression .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study:
In a study involving various substituted phenylpropene derivatives, it was found that certain compounds significantly inhibited the proliferation of human cancer cell lines, suggesting that this compound could exhibit similar effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Control Compound | 15 | A549 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its possible use in treating inflammatory diseases .
Table: Cytokine Inhibition
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while it possesses significant biological activity, high doses can lead to adverse effects, including liver and kidney damage in animal models .
Findings from Toxicological Studies:
- Liver Necrosis: Observed in rats administered high doses.
- Kidney Damage: Noted in repeated dosing studies.
Q & A
Q. What are the common synthetic routes for 3-(5-Chloro-2-methoxyphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic precursors. For example, describes analogous syntheses starting with propene derivatives, where chlorination and methoxy group introduction are critical. Key parameters include:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Catalyst: Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Solvent: Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity.
Optimization involves monitoring by TLC or HPLC and adjusting stoichiometry to minimize byproducts like dihalogenated species.
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.7).
- X-ray Crystallography: For crystalline derivatives, SHELX programs () refine bond lengths and angles, confirming steric effects from the methyl group .
Q. What are the stability considerations for handling this compound in laboratory settings?
Methodological Answer: The compound is sensitive to light and moisture. highlights stability protocols for similar chlorinated aromatics:
- Storage: In amber vials under inert gas (N₂/Ar) at –20°C.
- Reactivity: Avoid strong acids/bases to prevent demethylation or ring chlorination.
- Decomposition Byproducts: GC-MS analysis identifies degradation products like quinones or hydrolyzed derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in electrophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, uses molecular docking to study analogous compounds’ interactions with biological targets. Key steps:
- Electrophilic Attack: Simulate charge distribution on the aromatic ring to predict chlorination sites.
- Steric Effects: Analyze methyl group hindrance using van der Waals radii .
- Solvent Effects: Include PCM models to account for solvent polarity’s impact on reaction barriers.
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Conflicting data (e.g., bond length variations) arise from polymorphism or twinning. and recommend:
Q. How is the biological activity of this compound assessed in enzyme inhibition studies?
Methodological Answer: and outline protocols for evaluating kinase or protease inhibition:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinases).
- Docking Studies: AutoDock Vina predicts binding poses in active sites (e.g., JAK kinases).
- SAR Analysis: Modify the methoxy or methyl groups to correlate structure with activity .
Q. What analytical techniques differentiate between regioisomers formed during the synthesis of this compound?
Methodological Answer:
- HPLC-MS: Use C18 columns with acetonitrile/water gradients; regioisomers exhibit distinct retention times.
- NOESY NMR: Nuclear Overhauser effects identify spatial proximity of substituents (e.g., methyl to methoxy groups).
- IR Spectroscopy: Compare C-Cl stretching frequencies (540–580 cm⁻¹) to confirm substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
